3-Amino-5-(piperidinocarbonyl)phenylboronic acid
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Overview
Description
3-Amino-5-(piperidinocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a piperidinocarbonyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylboronic acid with appropriate reagents to introduce the amino and piperidinocarbonyl groups.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.
Introduction of the Piperidinocarbonyl Group: The piperidinocarbonyl group can be introduced via acylation reactions using piperidine and suitable acylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(piperidinocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Amino-5-(piperidinocarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s amino and piperidinocarbonyl groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and piperidinocarbonyl groups, making it less versatile in certain applications.
4-Amino-3-(piperidinocarbonyl)phenylboronic Acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Amino-4-(piperidinocarbonyl)phenylboronic Acid: Another isomer with distinct properties and uses.
Uniqueness
3-Amino-5-(piperidinocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H17BN2O3 |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
[3-amino-5-(piperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5,14H2 |
InChI Key |
KIDYBWZPMWBKDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N2CCCCC2)(O)O |
Origin of Product |
United States |
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